molecular formula C20H23NO4S B11117389 Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B11117389
M. Wt: 373.5 g/mol
InChI Key: XXRIBNLEMCXLKN-UHFFFAOYSA-N
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Description

Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with a propyl ester, a cyclopropylcarbonylamino group, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with appropriate substituents. The reaction typically requires the use of reagents such as phosphorus pentasulfide (P4S10) for sulfurization and various condensation agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbonylamino group and the ethoxyphenyl group differentiates it from other thiophene derivatives and may contribute to its unique activity profile.

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

propyl 2-(cyclopropanecarbonylamino)-4-(4-ethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H23NO4S/c1-3-11-25-20(23)17-16(13-7-9-15(10-8-13)24-4-2)12-26-19(17)21-18(22)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,21,22)

InChI Key

XXRIBNLEMCXLKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)NC(=O)C3CC3

Origin of Product

United States

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